7-Iodobenzo[b]thiophen-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
7-iodo-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6INS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 |
InChI Key |
SUIFCPCXDCZNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC(=C2)N |
Origin of Product |
United States |
Reaction Pathways and Derivatization Chemistry of 7 Iodobenzo B Thiophen 2 Amine Analogues
Transformations Involving the 7-Iodo Group
The iodo-substituent at the 7-position of the benzo[b]thiophene nucleus is a versatile functional group that serves as a key handle for molecular diversification. Its susceptibility to a range of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, enabling the synthesis of diverse libraries of 7-substituted benzo[b]thiophen-2-amine (B112646) analogues. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored electronic and steric properties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com For 7-iodobenzo[b]thiophen-2-amine and its analogues, the carbon-iodine bond is a prime site for oxidative addition to a palladium(0) complex, initiating a catalytic cycle that can lead to the formation of new bonds with various coupling partners. researchgate.netnih.gov The efficiency and selectivity of these reactions have established them as indispensable tools for the derivatization of the benzo[b]thiophene scaffold.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely applied to iodo-substituted benzo[b]thiophenes to introduce aryl, heteroaryl, or alkyl groups at the position of the iodine atom. researchgate.netnih.gov
The reaction typically proceeds using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, commonly potassium carbonate (K₂CO₃), in a mixed solvent system like toluene, ethanol, and water. nih.gov The coupling of this compound analogues with various boronic acids under these conditions leads to the synthesis of a diverse range of 7-arylbenzo[b]thiophen-2-amine derivatives. The reaction demonstrates broad functional group tolerance, allowing for the introduction of electronically diverse substituents. nih.gov
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 7-Phenylbenzo[b]thiophen-2-amine analogue | Modest |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 7-(4-Methoxyphenyl)benzo[b]thiophen-2-amine analogue | Modest |
| 3 | Thiophen-2-ylboronic acid | PEPPSI-IPr | K₂CO₃ | Dioxane | 7-(Thiophen-2-yl)benzo[b]thiophen-2-amine analogue | 74% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 7-(4-(Trifluoromethyl)phenyl)benzo[b]thiophen-2-amine analogue | Modest |
This table presents representative examples of Suzuki-Miyaura coupling reactions on iodo-benzo[b]thiophene scaffolds. Yields and specific substrates are based on findings from related studies. researchgate.netnih.govbeilstein-journals.org
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, is a highly efficient method for synthesizing alkynylated aromatic and heteroaromatic compounds. researchgate.net
In the context of this compound analogues, the Sonogashira coupling provides a direct route to 7-alkynyl derivatives. The reaction is generally carried out using a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) (Et₃N). Microwave irradiation can be employed to accelerate the reaction. nih.gov This methodology allows for the introduction of various substituted and unsubstituted alkynyl moieties onto the benzo[b]thiophene core.
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 7-(Phenylethynyl)benzo[b]thiophen-2-amine analogue |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | 7-((Trimethylsilyl)ethynyl)benzo[b]thiophen-2-amine analogue |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | 7-(3-Hydroxyprop-1-yn-1-yl)benzo[b]thiophen-2-amine analogue |
| 4 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Et₃N | 7-(Hept-1-yn-1-yl)benzo[b]thiophen-2-amine analogue |
This table illustrates the versatility of the Sonogashira coupling for the alkynylation of iodo-benzo[b]thiophene systems, based on general procedures for this reaction. researchgate.netnih.gov
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govnih.govlibretexts.org This reaction is a cornerstone of C-C bond formation, enabling the vinylation of aryl and heteroaryl compounds. researchgate.net For this compound analogues, the Heck reaction offers a pathway to introduce alkenyl substituents at the 7-position. nih.gov
The reaction typically employs a palladium(II) acetate (B1210297) [Pd(OAc)₂] catalyst in the presence of a phosphine (B1218219) ligand and a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govbeilstein-journals.org A variety of alkenes, including styrenes and acrylates, can be successfully coupled to the iodo-benzo[b]thiophene scaffold, yielding the corresponding 7-vinyl derivatives. nih.gov
| Entry | Alkene | Catalyst | Base | Solvent | Product |
| 1 | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 7-((E)-2-Phenylvinyl)benzo[b]thiophen-2-amine analogue |
| 2 | Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMF | Methyl (E)-3-(2-aminobenzo[b]thiophen-7-yl)acrylate analogue |
| 3 | Acrylonitrile | Pd(OAc)₂ | K₂CO₃ | DMF | (E)-3-(2-Aminobenzo[b]thiophen-7-yl)acrylonitrile analogue |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ | K₂CO₃ | DMF | 7-((E)-2-(Pyridin-4-yl)vinyl)benzo[b]thiophen-2-amine analogue |
This table provides examples of Heck reactions on iodo-benzo[b]thiophene cores, demonstrating the synthesis of various alkenyl derivatives. researchgate.netnih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a premier method for synthesizing arylamines due to its broad substrate scope and high functional group tolerance. researchgate.netnih.govsci-hub.se
For this compound analogues, this reaction allows for the introduction of a second amino group at the 7-position, leading to various 7-(substituted-amino)benzo[b]thiophen-2-amine derivatives. The catalytic system typically consists of a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a specialized phosphine ligand (e.g., Xantphos or RuPhos), and a strong base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net Both primary and secondary amines, including cyclic amines like morpholine, can be effectively coupled. researchgate.net
| Entry | Amine | Pd Source | Ligand | Base | Product |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 7-(Morpholin-4-yl)benzo[b]thiophen-2-amine analogue |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | NaOtBu | 7-(Phenylamino)benzo[b]thiophen-2-amine analogue |
| 3 | Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 7-(Piperidin-1-yl)benzo[b]thiophen-2-amine analogue |
| 4 | Benzylamine | Pd(OAc)₂ | RuPhos | NaOtBu | 7-(Benzylamino)benzo[b]thiophen-2-amine analogue |
This table showcases the application of the Buchwald-Hartwig amination for synthesizing C7-aminated benzo[b]thiophene derivatives, with conditions adapted from general protocols. researchgate.netresearchgate.net
Palladium-catalyzed carbonylation reactions provide a direct method for introducing carbonyl functionalities, such as esters and amides, onto an aromatic ring from an aryl halide. nih.gov Carboalkoxylation involves the reaction of an aryl halide with carbon monoxide and an alcohol to form an ester, while aminocarbonylation uses an amine to form an amide. nih.gov
These reactions are valuable for transforming this compound analogues into their corresponding 7-carboxylate ester or 7-carboxamide derivatives. The process typically involves a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, a base, and a source of carbon monoxide, often at atmospheric or elevated pressure. nih.gov The choice of the nucleophile (alcohol or amine) dictates whether the product is an ester or an amide. This method allows for the synthesis of key intermediates for further functionalization. nih.gov
| Reaction Type | Nucleophile | Catalyst System | CO Pressure | Product |
| Carboalkoxylation | Methanol | Pd(OAc)₂ / dppf | 1 atm | Methyl 2-aminobenzo[b]thiophene-7-carboxylate analogue |
| Carboalkoxylation | Ethanol | Pd(OAc)₂ / dppf | 1 atm | Ethyl 2-aminobenzo[b]thiophene-7-carboxylate analogue |
| Aminocarbonylation | Morpholine | Pd(OAc)₂ / dppf | 1 atm | (2-Aminobenzo[b]thiophen-7-yl)(morpholino)methanone analogue |
| Aminocarbonylation | Diethylamine | Pd(OAc)₂ / dppf | 1 atm | 2-Amino-N,N-diethylbenzo[b]thiophene-7-carboxamide analogue |
This table illustrates the conversion of the 7-iodo group into ester and amide functionalities via palladium-catalyzed carbonylation reactions. Conditions are based on established methods for iodoarenes. nih.govnih.gov
Reactivity of the 2-Amino Functionality
The 2-amino group on the benzothiophene (B83047) ring behaves as a typical nucleophile, capable of reacting with a variety of electrophiles. smolecule.com Its reactivity is influenced by the electron-donating nature of the amino group and the aromaticity of the heterocyclic system. In nucleophilic aromatic substitution (SNAr) reactions, the amino group can act as the incoming nucleophile. nih.gov The nucleophilicity of amines is a well-studied phenomenon, and primary amines like the one in this compound are known to react with suitable electrophilic partners. uni-muenchen.de
The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers, initiating addition or substitution reactions. This fundamental reactivity is the basis for the acylation, alkylation, and cyclization reactions discussed in the following sections. The nucleophilic character of the amine is also central to its role in cascade reactions where it acts as the initial nucleophile to trigger subsequent intramolecular transformations. rsc.orgbit.edu.cn
The nucleophilic 2-amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. google.com This reaction is a common method for protecting the amine group or for synthesizing biologically active amide derivatives. For example, the acylation of 2-amino-3-aroyl-4,5,6,7-tetrahydrobenzo[b]thiophenes with a mixture of acetic anhydride (B1165640) and pyridine (B92270) has been reported to proceed efficiently. acs.org Friedel-Crafts acylation conditions can also be employed, typically using a Lewis acid catalyst like aluminum chloride. google.com
Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This can lead to the formation of secondary or tertiary amines. researchgate.net However, controlling the degree of alkylation can sometimes be challenging. Divergent alkylation at different C-H bonds of the thiophene (B33073) ring using alkali amide catalysts has been demonstrated, showcasing selective functionalization strategies. rsc.org While this applies to the ring itself, direct N-alkylation is also a common transformation for aminobenzothiophenes. acs.org For instance, the bis-N-methylation of a 3-amino-2-aroylbenzo[b]thiophene derivative was achieved using methyl iodide. acs.org
The 2-amino group is a key functional handle for constructing fused heterocyclic systems through cyclization reactions. smolecule.com By reacting the aminobenzothiophene with bifunctional electrophiles, the amine can act as a nucleophile to initiate a sequence of reactions leading to new ring formation.
One common strategy involves the condensation of the aminobenzothiophene with a carbonyl compound, followed by an intramolecular cyclization. The Gewald reaction, for instance, is a well-known method for synthesizing 2-aminothiophenes, which can then be used as precursors for further cyclizations. acs.orgresearchgate.net
More complex cascade reactions have also been developed. An isothiourea-catalyzed asymmetric Michael/lactamization cascade reaction between 2-aminobenzothiophenes and α,β-unsaturated anhydrides has been reported to produce benzothienopyridinones in good yields and with high enantioselectivity. rsc.orgbit.edu.cn In this reaction, the amino group acts as the initial Michael donor, and the resulting intermediate undergoes an intramolecular lactamization to form the fused ring system. Thorpe-Ziegler cyclization of appropriately substituted precursors is another classical method for constructing 3-aminobenzothiophenes, which can then undergo further transformations. clockss.org
Transformations of the Benzo[b]thiophene Ring System
The benzo[b]thiophene ring system, while aromatic and relatively stable, can undergo transformations under specific conditions. chemicalbook.com These reactions can involve either the thiophene or the benzene (B151609) portion of the bicyclic structure.
Catalytic hydrogenation can be used to reduce the thiophene ring, leading to 2,3-dihydrobenzo[b]thiophene. chemicalbook.com More drastic reduction conditions, such as a Birch reduction using sodium in liquid ammonia, can lead to the cleavage of the thiophene ring, yielding products like 2-ethylthiophenol. chemicalbook.com A similar ring-opening transformation of benzo[b]thiophene to 2-ethylthiophenol has also been achieved using a soluble rhodium complex. acs.org
Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the 3-position of the benzo[b]thiophene ring, unless directed elsewhere by existing substituents. chemicalbook.com The thiophene ring is generally more susceptible to electrophilic attack than the fused benzene ring. chemicalbook.com
Oxidation of the sulfur atom in the thiophene ring is another possible transformation. Depending on the oxidant and reaction conditions, the corresponding sulfoxide (B87167) or sulfone can be formed. dntb.gov.ua These oxidized derivatives have different electronic properties and reactivity compared to the parent benzothiophene.
Functionalization at Unsubstituted Positions (C-3, C-4, C-5, C-6)
The functionalization of the this compound core at its unsubstituted carbon atoms (C-3, C-4, C-5, and C-6) is governed by the directing effects of the existing amino and iodo substituents. In electrophilic aromatic substitution reactions, the regiochemical outcome is a result of the interplay between the activating and directing influences of these groups.
The amino group at C-2 is a potent activating group and an ortho-, para-director. Given its position on the thiophene ring, it strongly directs incoming electrophiles to the adjacent C-3 position. Conversely, the iodine atom at C-7 is a weakly deactivating group due to its electronegativity but also acts as an ortho-, para-director, influencing substitution at the C-6 position.
Studies on the electrophilic substitution of benzo[b]thiophene and its derivatives confirm these patterns. Nitration of the parent benzo[b]thiophene molecule yields a mixture of isomers, with 3-nitrobenzo[b]thiophene (B90674) being the major product, alongside 2- and 4-nitro derivatives. cdnsciencepub.com Halogenation also shows a strong preference for the C-3 position. cdnsciencepub.com When substituents are already present, as in 2-bromobenzo[b]thiophene, further nitration occurs on the benzene ring, yielding a mix of 4-, 5-, 6-, and 7-nitro products. cdnsciencepub.com
For this compound, the powerful activating effect of the C-2 amino group would make the C-3 position the most probable site for electrophilic attack. The influence of the C-7 iodo group would direct substitution to the C-6 position, though this effect is likely to be secondary to the C-2 amine's influence on the C-3 position.
Modern synthetic methods also allow for functionalization via transition-metal-catalyzed C-H activation. While specific studies on this compound are limited, research on related systems like benzo[b]thiophene 1,1-dioxides has demonstrated palladium-catalyzed C-H olefination and arylation, which occur with high selectivity at the C-2 position. nih.govnih.gov These strategies represent a powerful tool for derivatization that is complementary to classical electrophilic substitution. nih.gov
| Position | Directing Influence from C-2 Amine | Directing Influence from C-7 Iodine | Predicted Primary Site for Electrophilic Attack |
|---|---|---|---|
| C-3 | Strongly Activating (ortho) | Negligible | Most Favored |
| C-4 | Minimal | Minimal | Less Favored |
| C-5 | Minimal | Minimal (meta) | Less Favored |
| C-6 | Minimal | Weakly Directing (ortho) | Potentially Favored (Secondary Site) |
Ring Expansion or Contraction Studies
Modifying the core heterocyclic structure of benzo[b]thiophenes through ring expansion or contraction provides a pathway to novel scaffolds. While these transformations are not as common as peripheral functionalization, several examples exist in the literature.
Ring Contraction: Ring contraction is a well-documented method for the synthesis of the benzo[b]thiophene skeleton from larger, sulfur-containing heterocyclic systems.
From Benzo[b]thiepins: The transformation of a seven-membered benzo[b]thiepin derivative into a five-membered benzo[b]thiophene has been reported. rsc.org For instance, the acid-catalyzed rearrangement of a benzo[b]thiepin cis-bromohydrin proceeds in nearly quantitative yield to the corresponding 2-substituted benzo[b]thiophene.
From Thiochromens: Substituted 4-thio-4-methylpentan-2-ones undergo cyclodehydration with polyphosphoric acid to initially form six-membered thiochromens. rsc.org Under the reaction conditions, these thiochromens can rearrange with ring contraction to yield the corresponding benzo[b]thiophene derivatives. rsc.org
Ring Expansion: The expansion of the benzo[b]thiophene ring to larger systems like benzothiazepines (seven-membered rings) is a less common but synthetically valuable transformation. Such reactions are often explored in the broader context of synthesizing medium-sized sulfur-containing heterocycles, which can be challenging to access through direct cyclization. researchgate.net
| Transformation Type | Starting Scaffold | Product Scaffold | Key Conditions/Reagents |
|---|---|---|---|
| Ring Contraction | Benzo[b]thiepin | Benzo[b]thiophene | Acid-catalyzed rearrangement rsc.org |
| Ring Contraction | Thiochromen | Benzo[b]thiophene | Polyphosphoric acid rsc.org |
| Ring Expansion | Benzo[b]thiophene | Benzothiazepine | Various (General Strategy) researchgate.net |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions used to synthesize and derivatize the benzo[b]thiophene core is crucial for controlling selectivity and developing new synthetic methodologies.
Electrophilic Cyclization Mechanisms
One of the most powerful methods for constructing the benzo[b]thiophene ring system is the electrophilic cyclization of o-alkynyl thioanisole (B89551) precursors. nih.gov This reaction involves the activation of the carbon-carbon triple bond by an electrophile, followed by an intramolecular attack from the tethered sulfur nucleophile. nih.govorganic-chemistry.org
The general mechanism proceeds as follows:
Activation of the Alkyne: An electrophile (E⁺), such as I⁺ (from I₂ or NIS), Br⁺ (from Br₂ or NBS), or a sulfur electrophile (from a sulfonium (B1226848) salt), adds to the alkyne. nih.govorganic-chemistry.org This forms a reactive intermediate, such as a cyclic iodonium (B1229267) or bromonium ion, or a vinyl cation.
Intramolecular Cyclization: The sulfur atom of the thioether acts as an internal nucleophile, attacking the activated alkyne. This is typically a 5-endo-dig cyclization, which forms the five-membered thiophene ring and results in the formation of a sulfonium cation intermediate.
Rearomatization: The intermediate then rearomatizes to form the stable benzo[b]thiophene product. This final step often involves the loss of a group from the sulfur atom (e.g., a methyl group in the case of a sulfonium salt electrophile) or elimination of a proton. organic-chemistry.org
The choice of electrophile is critical as it determines the substituent that will be installed at the C-3 position of the resulting benzo[b]thiophene. researchgate.net
Metal-Catalyzed Coupling Reaction Mechanisms
The iodine atom at the C-7 position of this compound is a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental tools for forming new carbon-carbon bonds. acs.org They generally proceed through a catalytic cycle involving a palladium(0) active species.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid). The widely accepted catalytic cycle involves three main steps: libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the benzo[b]thiophene, forming a Pd(II) complex. youtube.com
Transmetalation: In the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, the organic group from the boron is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. The mechanism typically involves two interconnected catalytic cycles, one for palladium and one for copper(I), which acts as a co-catalyst: organic-chemistry.orgwikipedia.org
Palladium Cycle: The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst, similar to the Suzuki reaction. libretexts.org
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne. youtube.com
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex.
Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple to form the product, regenerating the Pd(0) catalyst.
Copper-free Sonogashira variants also exist, where the base is believed to facilitate the formation of a palladium acetylide intermediate directly. wikipedia.orglibretexts.org
Heck Coupling: The Heck reaction couples the aryl iodide with an alkene. wikipedia.org The mechanism differs from the Suzuki and Sonogashira reactions in its final steps: byjus.com
Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the benzo[b]thiophene to form a Pd(II) intermediate. uwindsor.ca
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond in a syn-addition. wikipedia.orgbyjus.com
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically occurs to give the more thermodynamically stable trans-alkene. byjus.com
Regeneration of Catalyst: The Pd(0) catalyst is regenerated by reductive elimination of H-I with the aid of a base.
| Reaction | Step 1: Initiation | Step 2: C-C Bond Formation Precursor | Step 3: Product Formation & Catalyst Regeneration |
|---|---|---|---|
| Suzuki-Miyaura | Oxidative Addition of Ar-I to Pd(0) | Transmetalation with Organoboron reagent | Reductive Elimination |
| Sonogashira | Oxidative Addition of Ar-I to Pd(0) | Transmetalation with Copper(I) Acetylide | Reductive Elimination |
| Heck | Oxidative Addition of Ar-I to Pd(0) | Migratory Insertion of Alkene | β-Hydride Elimination |
Rearrangement Reactions
The benzo[b]thiophene scaffold can participate in several types of rearrangement reactions, leading to structurally diverse products.
Aromatic Cope Rearrangement: This pericyclic reaction has been studied in the benzo[b]thiophene series. acs.org It involves the rsc.orgrsc.org-sigmatropic rearrangement of a 1,5-diene system. When one of the double bonds is part of the aromatic benzo[b]thiophene ring, the reaction requires overcoming a significant aromatic stabilization energy barrier but can provide access to complex functionalized products.
Rearrangement via Ring Contraction: As discussed in section 3.3.2, the formation of benzo[b]thiophenes from thiochromens is a key example of a rearrangement reaction. rsc.org This acid-catalyzed process involves the contraction of a six-membered ring to the more stable five-membered thiophene ring fused to the benzene core.
Advanced Characterization Methodologies in Research on 7 Iodobenzo B Thiophen 2 Amine
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Spectroscopic methods are indispensable tools for elucidating the molecular structure of 7-Iodobenzo[b]thiophen-2-amine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its constituent atoms and the bonds that connect them.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents. The iodine atom at the 7-position and the amino group at the 2-position will exert specific electronic effects, leading to a predictable pattern of signals for the protons on the benzene (B151609) and thiophene (B33073) rings. Coupling constants (J) between adjacent protons would provide crucial information about their relative positions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. Each unique carbon atom in the this compound structure would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to the presence of electronegative atoms like iodine and nitrogen. For instance, the carbon atom directly bonded to the iodine (C7) would be expected to have a significantly different chemical shift compared to the other aromatic carbons.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Amine Protons (NH₂) | 4.0 - 5.0 | Broad Singlet | - |
| Aromatic Protons | 6.5 - 7.8 | Multiplet | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-I | 85 - 95 |
| C-NH₂ | 145 - 155 |
| Aromatic Carbons | 110 - 140 |
Note: The predicted data is based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₈H₆INS). The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The presence of the iodine atom would result in a characteristic isotopic pattern for the molecular ion peak. Common fragmentation pathways for benzo[b]thiophenes may involve cleavage of the thiophene ring or loss of substituents. For instance, the loss of the iodine atom or the amino group could lead to observable fragment ions.
Expected Mass Spectrometry Data for this compound:
| Ion | m/z (expected) | Description |
| [M]⁺ | 274.94 | Molecular Ion |
| [M-I]⁺ | 148.01 | Loss of Iodine |
| [M-NH₂]⁺ | 258.95 | Loss of Amino Group |
Note: The expected m/z values are calculated based on the exact masses of the most abundant isotopes.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic rings.
The presence of a primary amine group (-NH₂) would be indicated by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is generally weaker and appears in the fingerprint region.
Expected Infrared Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| N-H Bend (Amine) | 1580 - 1650 | Medium |
| C-S Stretch | 600 - 800 | Weak |
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not publicly available, a hypothetical study would reveal key structural features such as the planarity of the benzo[b]thiophene ring system and the orientation of the amino group relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing, would also be elucidated.
Chromatographic Methods for Purification and Analysis in Synthetic Sequences
Chromatographic techniques are essential for the purification and analysis of synthesized compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography: This is a widely used preparative technique to purify the target compound from reaction byproducts and starting materials. A suitable stationary phase, such as silica gel or alumina, and a mobile phase (eluent) of appropriate polarity would be selected to achieve effective separation.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical method used to monitor the progress of a reaction and to determine the purity of the final product. By comparing the retention factor (Rf) of the product to that of the starting materials, the completion of the reaction can be assessed.
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and quantitative analysis. It can be used to determine the purity of this compound with high accuracy. Different HPLC methods, such as reversed-phase or normal-phase, could be developed depending on the polarity of the compound.
Theoretical and Computational Investigations of 7 Iodobenzo B Thiophen 2 Amine and Its Derivatives
Quantum Chemical Studies
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like 7-Iodobenzo[b]thiophen-2-amine. DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy conformation.
These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, the geometry is largely defined by the planar benzo[b]thiophene core. The iodine and amine substituents introduce specific electronic and steric effects that influence the local geometry. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely predict these structural details. e3s-conferences.org
Interactive Table: Predicted Geometric Parameters for this compound Note: The following data is illustrative and based on typical values for similar molecular structures calculated using DFT.
To understand how a molecule interacts with light, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary method for this purpose. mdpi.com It is used to calculate the energies of vertical electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption of photons and are used to predict the molecule's UV-visible absorption spectrum. mdpi.com
The results of a TD-DFT calculation include the predicted maximum absorption wavelengths (λmax), the oscillator strengths (f), which indicate the intensity of the absorption, and the nature of the electronic transitions (e.g., HOMO → LUMO). rsc.org For this compound, the spectrum would be influenced by π-π* transitions within the aromatic system and charge-transfer transitions involving the amine donor group and the benzo[b]thiophene core. The choice of functional, such as CAM-B3LYP or PBE0, and the inclusion of solvent effects are crucial for obtaining accurate predictions. rsc.org
Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Characteristics
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter. A small energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net In conjugated systems like this compound, the HOMO is typically delocalized over the π-system, with significant contributions from the electron-donating amino group. The LUMO is also delocalized across the aromatic core. The presence of the iodine atom can also influence the orbital energies through inductive and resonance effects.
The distribution of these orbitals reveals potential sites for electrophilic and nucleophilic attack and provides insight into intramolecular charge transfer (ICT) characteristics upon electronic excitation. For instance, a HOMO → LUMO transition can shift electron density from the amine-rich portion of the molecule to the fused ring system.
Interactive Table: Illustrative Frontier Orbital Energies for Substituted Benzo[b]thiophenes Note: Values are hypothetical, for comparative purposes, to illustrate substituent effects.
Role As a Synthetic Intermediate and Building Block in Advanced Materials Chemistry
Applications in the Construction of Complex Molecular Architectures
The strategic placement of the amino and iodo substituents on the 7-Iodobenzo[b]thiophen-2-amine backbone provides orthogonal handles for a variety of chemical transformations, enabling the synthesis of intricate and polyfunctionalized molecules. The amino group can readily undergo a range of reactions, including acylation, alkylation, and condensation, to introduce new molecular fragments. Simultaneously, the iodine atom serves as a versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. researchgate.net
This dual reactivity is particularly advantageous for the construction of complex heterocyclic systems. For instance, the amino group can be used as a nucleophile in intramolecular cyclization reactions, while the iodo group can participate in subsequent intermolecular couplings to further elaborate the molecular structure. This sequential approach allows for a high degree of control over the final architecture of the molecule.
A key strategy in the synthesis of complex molecules is the use of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 7-position of the benzo[b]thiophene ring is particularly amenable to reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.net These reactions allow for the introduction of a wide variety of substituents, including aryl, alkynyl, and amino groups, respectively.
| Palladium-Catalyzed Cross-Coupling Reaction | Reagents | Bond Formed | Potential Application |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters, Pd catalyst, Base | C-C (Aryl) | Synthesis of extended π-conjugated systems |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) | Formation of linear, rigid molecular wires |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | C-N | Introduction of diverse amino functionalities |
These coupling reactions, often characterized by their high functional group tolerance and mild reaction conditions, enable the construction of highly elaborate molecules from the this compound core.
Precursor for Organic Semiconductors and Optoelectronic Materials Research
The benzo[b]thiophene core is a well-established component in the design of organic semiconductors due to its electron-rich nature and rigid, planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. nih.govorganic-chemistry.org The functionalization of this core with specific substituents can be used to tune its electronic and photophysical properties, making it suitable for a range of optoelectronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
This compound serves as a key precursor for such materials. The iodo group at the 7-position is a prime site for introducing π-conjugated moieties through cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed to attach various aryl groups, thereby extending the π-conjugation of the molecule and influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Similarly, Sonogashira coupling can be used to introduce acetylenic units, leading to the formation of rigid, linear structures that can promote long-range charge transport.
The amino group at the 2-position also plays a crucial role. It can act as an electron-donating group, which can modulate the electronic properties of the resulting material. Furthermore, this amino group can be functionalized to attach solubilizing alkyl chains, which are often necessary to improve the processability of organic semiconductors from solution.
The ability to independently modify both the 7- and 2-positions of the benzo[b]thiophene ring allows for the fine-tuning of the material's properties to meet the specific requirements of a particular optoelectronic device.
Strategies for Library Synthesis and Diversification
The generation of compound libraries is a cornerstone of modern drug discovery and materials science. researchgate.net this compound is an excellent scaffold for combinatorial synthesis due to its two orthogonal reactive sites. This allows for the rapid generation of a large number of diverse derivatives from a single starting material.
A common strategy for library synthesis involves a divergent approach, where the core scaffold is first subjected to a reaction at one of its functional groups, followed by a variety of reactions at the other. For example, the amino group of this compound can be acylated with a range of carboxylic acids or sulfonyl chlorides to produce a library of amides or sulfonamides. Each of these products, still retaining the iodo group, can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce further diversity at the 7-position.
This two-dimensional diversification strategy can be efficiently carried out using parallel synthesis techniques, where multiple reactions are performed simultaneously in separate reaction vessels. This approach allows for the creation of large and structurally diverse libraries of benzo[b]thiophene derivatives in a time- and resource-efficient manner.
| Diversification at 2-Position (Amino Group) | Diversification at 7-Position (Iodo Group) |
| Acylation with various acid chlorides | Suzuki-Miyaura coupling with diverse boronic acids |
| Sulfonylation with different sulfonyl chlorides | Sonogashira coupling with a range of terminal alkynes |
| Reductive amination with aldehydes/ketones | Buchwald-Hartwig amination with various amines |
| Urea/thiourea formation with isocyanates/isothiocyanates | Stille coupling with organostannanes |
Development of Novel Molecular Scaffolds for Chemical Research
The benzo[b]thiophene nucleus is a versatile scaffold that can be elaborated into a wide variety of more complex heterocyclic systems. researchgate.netnih.gov this compound is a valuable starting point for the development of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.
The amino group at the 2-position can participate in cyclocondensation reactions with various bifunctional reagents to form fused heterocyclic rings. For example, reaction with β-ketoesters can lead to the formation of thieno[2,3-b]quinoline derivatives, while reaction with α-haloketones can yield thieno[2,3-b]pyrroles.
Furthermore, the iodo group at the 7-position can be utilized in intramolecular cyclization reactions to create novel polycyclic aromatic systems. For instance, an intramolecular Heck reaction could be employed to form a new ring fused to the benzo[b]thiophene core. The combination of these cyclization strategies, along with the diversification possibilities offered by the two functional groups, opens up avenues for the creation of a vast array of novel molecular scaffolds with unique three-dimensional structures and electronic properties. The development of such novel scaffolds is crucial for the exploration of new chemical space and the discovery of molecules with novel functions. cabidigitallibrary.orgnih.gov
Future Directions in Research on 7 Iodobenzo B Thiophen 2 Amine
Emerging Synthetic Methodologies
The development of efficient and versatile synthetic routes to novel benzo[b]thiophene derivatives is a cornerstone of advancing research in this area. For 7-Iodobenzo[b]thiophen-2-amine, future synthetic strategies are likely to focus on methods that allow for the precise and controlled introduction of the iodo and amino functionalities.
One promising approach is the application of aryne chemistry . The reaction of appropriately substituted arynes with alkynyl sulfides has been shown to be a powerful tool for the one-step synthesis of the benzo[b]thiophene core. nih.govrsc.org Future work could explore the use of an iodo-substituted aryne precursor, followed by functional group manipulation to introduce the 2-amino group, or vice-versa.
Another key area of development is the use of palladium-catalyzed C-H functionalization . This technique allows for the direct introduction of substituents onto the benzo[b]thiophene nucleus, often with high regioselectivity. nih.gov Research could be directed towards the development of a sequential or one-pot C-H amination and iodination of a suitable benzo[b]thiophene precursor.
Furthermore, electrophilic cyclization reactions present a viable route to halogenated benzo[b]thiophenes. researchgate.net The cyclization of a suitably substituted o-alkynylthioanisole in the presence of an iodine source could yield the 7-iodobenzo[b]thiophene scaffold, which could then be subjected to amination at the 2-position.
| Synthetic Methodology | Potential Application for this compound | Key Advantages |
| Aryne Chemistry | One-step formation of the benzo[b]thiophene core with potential for direct incorporation of the iodine atom. | High efficiency and functional group tolerance. nih.govrsc.org |
| Palladium-Catalyzed C-H Functionalization | Direct and regioselective introduction of iodo and amino groups onto a pre-formed benzo[b]thiophene ring. nih.gov | Atom economy and avoidance of pre-functionalized starting materials. |
| Electrophilic Cyclization | Construction of the 7-iodobenzo[b]thiophene scaffold from acyclic precursors. researchgate.net | Access to a variety of substituted benzo[b]thiophenes. |
Exploration of Novel Reaction Pathways
The dual functionality of this compound, with its nucleophilic amino group and the versatile reactivity of the carbon-iodine bond, opens up a plethora of possibilities for novel reaction pathways.
The 2-amino group serves as a handle for a wide range of transformations. For instance, it can react with isothiocyanates to form thiourea derivatives, which can then be cyclized to create fused heterocyclic systems with potential biological activity. scirp.orgresearchgate.netscirp.org Future research could explore the synthesis of novel annulated thiophene (B33073) derivatives starting from this compound.
The 7-iodo group is an excellent substrate for various cross-coupling reactions. Suzuki-Miyaura coupling could be employed to introduce a wide range of aryl and heteroaryl substituents at the 7-position, leading to the synthesis of novel π-conjugated systems. acs.org Similarly, Sonogashira coupling could be used to introduce alkynyl groups, further expanding the molecular diversity. acs.org Additionally, iodine-mediated sulfur insertion reactions could be explored to construct more complex polycyclic aromatic systems. acs.org
| Reactive Site | Reaction Type | Potential Products |
| 2-Amino Group | Reaction with isothiocyanates | Fused pyrimidine and thiourea derivatives. scirp.orgresearchgate.netscirp.org |
| 7-Iodo Group | Suzuki-Miyaura Coupling | 7-Aryl- or 7-heteroaryl-benzo[b]thiophen-2-amines. acs.org |
| 7-Iodo Group | Sonogashira Coupling | 7-Alkynyl-benzo[b]thiophen-2-amines. acs.org |
| 7-Iodo Group | Sulfur Insertion Reactions | Fused thieno[2,3-b]benzothiophenes. acs.org |
Advanced Computational Modeling Techniques
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in elucidating its electronic structure, predicting its reactivity, and exploring its potential applications.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic properties (such as HOMO and LUMO energy levels), and spectroscopic characteristics of the molecule. mdpi.com This information is crucial for understanding its potential as a semiconductor or in optoelectronic devices. DFT can also be used to model the reaction mechanisms of the novel pathways described in the previous section, providing insights into transition states and reaction energetics.
Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets, such as enzymes and receptors. researchgate.net This can help in identifying potential therapeutic applications and in the rational design of more potent analogues.
| Computational Technique | Information Gained | Potential Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, molecular orbital energies, reaction mechanisms. mdpi.com | Guiding the design of new materials and understanding reactivity. |
| Molecular Docking | Binding modes and affinities with biological targets. researchgate.net | Identifying potential drug candidates and guiding medicinal chemistry efforts. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Understanding intermolecular interactions in the solid state for materials design. |
Potential in New Chemical Material Development
The unique combination of an electron-donating amino group and a heavy iodine atom on a π-conjugated benzo[b]thiophene scaffold suggests that this compound could be a valuable building block for new chemical materials.
The benzo[b]thiophene core is known to be a component of organic semiconductors . ktu.edu The functional groups on this compound provide handles for polymerization or for tuning the electronic properties of the resulting materials. For example, the amino group can be used to link to other monomers, while the iodo group can be replaced via cross-coupling reactions to introduce other functional moieties. These materials could find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . researchgate.net
Furthermore, the presence of the heavy iodine atom could lead to interesting photophysical properties, such as enhanced intersystem crossing and phosphorescence. This could make derivatives of this compound interesting candidates for applications in photodynamic therapy or as heavy-atom-effect-donating materials in optoelectronics. The inherent fluorescence of many benzo[b]thiophene derivatives also suggests potential applications as fluorescent probes and sensors . nih.gov
| Material Application | Role of this compound | Potential Advantages |
| Organic Semiconductors | A functionalized building block for polymers or small molecules. | Tunable electronic properties through modification of the amino and iodo groups. ktu.edu |
| Organic Light-Emitting Diodes (OLEDs) | A component of emissive or charge-transporting layers. | Potential for phosphorescence due to the heavy atom effect of iodine. researchgate.net |
| Fluorescent Probes | A core scaffold for the development of chemical sensors. | The amino group can act as a recognition site for analytes. nih.gov |
Q & A
Q. What are the standard synthetic routes for 7-Iodobenzo[b]thiophen-2-amine?
- Methodological Answer : The synthesis typically involves two key steps: (1) preparation of the benzo[b]thiophen-2-amine core and (2) regioselective iodination.
- Core Synthesis : The Gewald aminobenzothiophene synthesis is widely used. For example, reacting aniline derivatives with sulfur and α-cyanoacetates under Willgerodt-Kindler conditions yields the benzothiophene scaffold .
- Iodination : Direct electrophilic iodination of benzo[b]thiophen-2-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in solvents like acetic acid or dichloromethane at 40–60°C introduces iodine at the 7-position. Temperature control is critical to minimize polyiodination .
- Example Reaction :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Aniline, S₈, α-cyanoacetate, DMF, 120°C | 65–75% |
| 2 | NIS, CH₂Cl₂, 50°C | 50–60% |
Q. How is this compound characterized structurally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For instance, the amino group at C2 shows a singlet near δ 5.2 ppm (¹H), while the iodine at C7 deshields adjacent protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 276.10) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to validate iodine placement and hydrogen-bonding networks (e.g., NH₂···S interactions) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for iodinated benzothiophenes be resolved?
- Methodological Answer :
- Multi-Dimensional NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, coupling between C7 iodine and adjacent protons can be confirmed via NOESY .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and optimizes geometry. Discrepancies >0.3 ppm suggest experimental errors or tautomerism .
- Isotopic Labeling : Introduce ¹³C at the amino group to track electronic effects of iodine substitution .
Q. What strategies optimize regioselectivity during iodination of benzothiophene derivatives?
- Methodological Answer :
- Directing Groups : Electron-donating groups (e.g., -NH₂) at C2 direct iodination to C7 via resonance stabilization of the iodonium intermediate. Substituent effects are quantified using Hammett σ values .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine electrophilicity, while acetic acid promotes monofunctionalization .
- Catalytic Additives : Silver triflate (AgOTf) accelerates NIS-mediated iodination, reducing side-product formation .
Q. How does iodine substitution influence the biological activity of benzothiophene derivatives?
- Methodological Answer :
- Lipophilicity : Iodine increases logP (by ~1.5 units vs. H or Cl analogs), enhancing membrane permeability (measured via octanol-water partitioning) .
- Target Interactions : The iodine's van der Waals radius (1.98 Å) fits hydrophobic enzyme pockets. Docking studies (e.g., AutoDock Vina) show stronger binding to kinases vs. non-iodinated analogs .
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) indicate iodine reduces oxidative metabolism at C7, prolonging half-life (t₁/₂ > 2 hrs) .
Q. What are the stability challenges for this compound under varying conditions?
- Methodological Answer :
- Light Exposure : UV-Vis spectroscopy reveals decomposition (λmax shift from 290 nm to 320 nm) under UV light due to C-I bond cleavage. Store in amber vials with argon .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >180°C. Differential Scanning Calorimetry (DSC) confirms endothermic melting (mp ~185–190°C) without degradation .
- pH Sensitivity : Protonation of the amino group (pKa ~4.5) stabilizes the compound in acidic buffers (pH < 3), while basic conditions (pH > 9) promote hydrolysis .
Data Contradiction Analysis
Q. How to address conflicting reports on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/ligand systems. Suzuki-Miyaura coupling with aryl boronic acids succeeds with Pd but fails with Cu, indicating iodine’s inhibitory role in radical pathways .
- Kinetic Studies : Monitor reaction progress via HPLC. Apparent contradictions arise from differences in catalyst loading (e.g., 5 mol% Pd vs. 10 mol% Cu) .
- Computational Insights : DFT calculations (e.g., Gaussian 16) show Pd stabilizes transition states (ΔG‡ ~25 kcal/mol) more effectively than Cu (ΔG‡ ~35 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
